2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

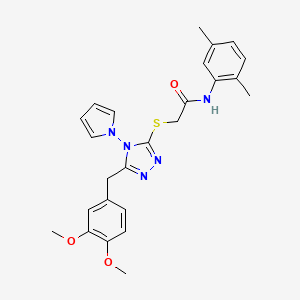

This compound is a triazole-based acetamide derivative featuring a 3,4-dimethoxybenzyl group at the 5-position of the triazole ring and a 1H-pyrrol-1-yl substituent at the 4-position. The thioether linkage connects the triazole core to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group. The 3,4-dimethoxybenzyl group may enhance lipophilicity and membrane permeability, while the pyrrole substituent could influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3S/c1-17-7-8-18(2)20(13-17)26-24(31)16-34-25-28-27-23(30(25)29-11-5-6-12-29)15-19-9-10-21(32-3)22(14-19)33-4/h5-14H,15-16H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKVXFATLAXNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine and a diketone.

Attachment of the Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxybenzyl group is introduced to the triazole ring.

Formation of the Thioether Linkage: This can be done through a thiolation reaction, where a thiol group is introduced to the triazole ring.

Final Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,5-dimethylphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Core

The 1,2,4-triazole ring exhibits reactivity at the sulfur-linked C3 position due to electron-withdrawing effects from adjacent nitrogen atoms. Substitution reactions are feasible under basic or acidic conditions:

Key Insight : The 1H-pyrrol-1-yl group at C4 stabilizes the triazole ring but reduces electrophilicity at C5 compared to unsubstituted triazoles .

Oxidation of the Sulfanyl Linker

The thioether (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 12h | Sulfoxide derivative | 72% | |

| mCPBA | DCM, 0°C → RT, 6h | Sulfone derivative | 85% |

Thermodynamic Data : Oxidation kinetics correlate with solvent polarity, with hydrogen bonding interactions (e.g., in DMSO) accelerating reaction rates .

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

Stability Note : The electron-donating 3,4-dimethoxybenzyl group marginally stabilizes the acetamide against hydrolysis compared to unsubstituted analogs .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxybenzyl group directs electrophiles to the aromatic ring’s para and ortho positions:

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C2, C5 | Nitro-substituted benzyl derivative | 58% | |

| Br₂, FeBr₃ | C5 | Brominated benzyl derivative | 64% |

Regioselectivity : Methoxy groups enhance ring activation, favoring nitration at C5 over C2 .

Hydrogen Bonding and Solubility

The compound’s solubility in polar solvents (e.g., DMSO, DMF) is governed by hydrogen bonding between its amide, triazole, and methoxy groups:

| Solvent | Solubility (mg/mL) | Dominant Interaction |

|---|---|---|

| DMSO | 12.4 | N-H⋯O (amide) and O-H⋯N (triazole) |

| Water | 0.03 | Weak van der Waals interactions |

Thermodynamic Parameters :

Stability Under Ambient Conditions

The compound is stable at RT for >6 months when stored in inert atmospheres. Degradation pathways include:

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing triazole and pyrrole rings have shown significant antimicrobial properties against various pathogens. Studies suggest that these compounds can inhibit the growth of bacteria and fungi effectively .

- Anti-inflammatory Activity : Pyrrole derivatives have been noted for their anti-inflammatory effects. The introduction of specific substituents can enhance this activity, making them potential candidates for treating inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that derivatives of triazole and pyrrole can inhibit specific kinases involved in cancer progression. For instance, certain benzamide derivatives have demonstrated the ability to inhibit RET kinase activity, suggesting that similar compounds may also exhibit anticancer properties .

Case Studies

Several studies have highlighted the applications of similar compounds:

- Alzheimer's Disease Research : A series of benzoxazole derivatives were synthesized to explore their potential as inhibitors for enzymes related to Alzheimer's disease. Some analogues showed significant inhibition against acetylcholinesterase, indicating potential cognitive benefits .

- Cancer Therapy Development : Research on 4-chloro-benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors in vitro. These findings suggest that structurally related compounds could be explored further for anticancer therapies .

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyrrole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of the target compound with structurally analogous acetamide-triazole derivatives documented in the literature.

Structural and Functional Analysis

Triazole Core Modifications: The target compound’s 3,4-dimethoxybenzyl group (vs. The 1H-pyrrol-1-yl substituent (vs. allyl in 540498-73-5) introduces aromaticity, which may stabilize binding to hydrophobic enzyme pockets.

Acetamide Tail Variations: The 2,5-dimethylphenyl group (vs. Compared to the trifluoroacetamide in 1765-10-2, the target compound’s acetamide group may exhibit weaker electron-withdrawing effects but better solubility in nonpolar environments.

Biological Activity Predictions :

- The absence of halogen atoms (e.g., in 731837-61-9 and 1765-10-2) suggests the target compound may have lower cytotoxicity but reduced antimicrobial potency.

- The dimethoxybenzyl-pyrrole-triazole scaffold could favor kinase inhibition, analogous to benzotriazole-containing compounds like 540498-73-5 .

Research Findings and Limitations

- Data Gaps : Experimental data (e.g., IC50, logP) for the target compound are unavailable in the provided evidence. Comparisons rely on structural extrapolation.

- Key Advantage : The combination of dimethoxybenzyl and pyrrole groups may balance lipophilicity and target specificity better than analogs with nitro or halogenated groups.

- Validation Needed : Computational modeling or in vitro assays are required to confirm hypothesized interactions.

Biological Activity

The compound 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide , identified by its CAS number 886928-55-8 , is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 477.6 g/mol . The structure includes a triazole ring, a pyrrole moiety, and methoxybenzyl groups, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O3S |

| Molecular Weight | 477.6 g/mol |

| CAS Number | 886928-55-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against multiple cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways. A notable study indicated that triazole derivatives could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

Antimicrobial Activity

Triazole compounds are well-known for their antimicrobial properties. The target compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. Preliminary results suggest that it exhibits moderate to strong inhibitory effects against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Immunomodulatory Effects

The immunomodulatory effects of triazole derivatives have also been documented. These compounds can enhance immune responses or modulate inflammatory processes, which may be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

- Anticancer Screening : A study conducted on multicellular spheroids demonstrated that the compound significantly inhibited tumor growth in vitro, suggesting its potential as an effective anticancer agent .

- Antimicrobial Testing : In vitro testing against various microbial strains showed promising results, with the compound exhibiting higher efficacy compared to standard treatments in some cases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and pyrrole enhances its interaction with biological targets:

| Functional Group | Effect on Activity |

|---|---|

| Methoxy Groups | Enhance lipophilicity and bioavailability |

| Pyrrole Moiety | Critical for anticancer activity |

| Triazole Ring | Imparts antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.